(1H-pyrazol-4-yl)methanamine
Overview
Description
The research on various derivatives of (1H-pyrazol-4-yl)methanamine has led to the synthesis of several compounds with potential applications in medicinal chemistry and materials science. These derivatives exhibit a range of biological activities and physical properties due to the versatility of the pyrazole ring as a scaffold for further functionalization.
Synthesis Analysis
The synthesis of these derivatives often involves condensation reactions, cycloadditions, and other organic transformations. For instance, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the utility of this approach in generating complex bicyclic structures . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction at ambient temperature, showcasing the efficiency of such methods .
Molecular Structure Analysis
The molecular structures of these derivatives are characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction has also been employed to determine the crystal structures of some compounds, providing insights into their three-dimensional conformations . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of (1H-pyrazol-4-yl)methanamine derivatives is influenced by the substituents on the pyrazole ring. For example, the presence of a methanone oxime group can lead to the formation of novel isoxazole and oxadiazole derivatives, as well as the exploration of their antibacterial activity . The versatility of the pyrazole ring allows for a wide range of chemical transformations, enabling the synthesis of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are closely related to their molecular structures. For instance, the introduction of specific functional groups can lead to the formation of liquid crystalline phases with luminescent properties, as seen in the case of 4-aryl-1H-pyrazoles . The study of these properties is essential for the development of new materials with potential applications in optoelectronics and other fields.
Scientific Research Applications
- Summary of Application: A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were tested for their anti-inflammatory effect in LPS-induced RAW264.7 macrophage cells .
- Methods of Application: The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The compounds were screened for their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
- Results: Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production . Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively . Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .
Future Directions
Pyrazoles, including “(1H-pyrazol-4-yl)methanamine”, continue to attract attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, future research may focus on exploring these properties further and developing new synthetic methods and applications for these compounds .
properties
IUPAC Name |
1H-pyrazol-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-1-4-2-6-7-3-4/h2-3H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZELUIEIAIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629674 | |
Record name | 1-(1H-Pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrazol-4-yl)methanamine | |
CAS RN |
37599-59-0 | |
Record name | 1-(1H-Pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazol-4-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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